molecular formula C7H13NO2 B13465884 3-(2-Aminoethyl)cyclobutanecarboxylic acid

3-(2-Aminoethyl)cyclobutanecarboxylic acid

Cat. No.: B13465884
M. Wt: 143.18 g/mol
InChI Key: ZMEJXOOCDHCEBS-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with an aminoethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with ethylenediamine under acidic conditions to form the desired product. Another approach involves the use of cyclobutylamine and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-(2-aminoethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug design.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-aminoethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclobutane ring provides a rigid scaffold that can influence the overall conformation and binding properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the aminoethyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(2-aminoethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4,8H2,(H,9,10)

InChI Key

ZMEJXOOCDHCEBS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCN

Origin of Product

United States

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